N-(4-{[(2H-1,3-Benzodioxol-5-yl)methyl](methyl)amino}phenyl)acetamide
Description
This compound features a phenylacetamide backbone substituted with a methylamino group linked to a 1,3-benzodioxole moiety. The benzodioxole ring (a methylenedioxy bridge) confers unique electronic and steric properties, often associated with enhanced metabolic stability and receptor binding in medicinal chemistry . Its molecular formula is C₁₈H₁₈N₂O₃, with applications explored in neuroprotection and enzyme inhibition due to the benzodioxole’s ability to modulate oxidative stress pathways.
Properties
CAS No. |
651328-33-5 |
|---|---|
Molecular Formula |
C17H18N2O3 |
Molecular Weight |
298.34 g/mol |
IUPAC Name |
N-[4-[1,3-benzodioxol-5-ylmethyl(methyl)amino]phenyl]acetamide |
InChI |
InChI=1S/C17H18N2O3/c1-12(20)18-14-4-6-15(7-5-14)19(2)10-13-3-8-16-17(9-13)22-11-21-16/h3-9H,10-11H2,1-2H3,(H,18,20) |
InChI Key |
BVRPTFDOFOWYKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N(C)CC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Biological Activity
N-(4-{(2H-1,3-Benzodioxol-5-yl)methylamino}phenyl)acetamide, also known by its chemical structure C17H18N2O3, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C17H18N2O3
- Molecular Weight : 298.34 g/mol
- SMILES Notation : CC(C(=O)N(C1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5
The compound exhibits various biological activities primarily through its interaction with specific molecular targets. Research has indicated that it may act as an inhibitor of certain enzymes and receptors involved in metabolic processes and cancer progression.
Enzyme Inhibition
Studies have shown that benzodioxol derivatives, including this compound, can inhibit enzymes such as α-amylase, which is crucial in carbohydrate metabolism. For instance, a related compound demonstrated an IC50 value of 0.68 µM against α-amylase, indicating strong inhibitory potential . This suggests that N-(4-{(2H-1,3-Benzodioxol-5-yl)methylamino}phenyl)acetamide may similarly affect glucose metabolism.
Anticancer Activity
The compound's structural features suggest potential anticancer properties. In vitro studies have shown that derivatives with similar structures exhibit significant cytotoxicity against various cancer cell lines while maintaining low toxicity to normal cells. For example, a related benzodioxol derivative showed IC50 values ranging from 26 to 65 µM against different cancer cell lines .
Antidiabetic Properties
The antidiabetic effects of compounds with similar structures have been explored in vivo using diabetic mouse models. One study reported a reduction in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after treatment with a related compound . This indicates that N-(4-{(2H-1,3-Benzodioxol-5-yl)methylamino}phenyl)acetamide could potentially serve as a therapeutic agent for diabetes management.
Cytotoxicity Profile
In assessing cytotoxicity across various cell lines, it was noted that some benzodioxol derivatives exhibited negligible effects on normal cell lines (IC50 > 150 µM), suggesting a favorable safety profile for potential therapeutic applications .
Case Studies and Research Findings
Several studies have contributed to the understanding of the biological activity of benzodioxol derivatives:
- In Vitro Studies : A study evaluated the efficacy of several benzodioxol derivatives against α-amylase and reported significant inhibition rates alongside low toxicity towards normal cells .
- In Vivo Studies : Another study involving streptozotocin-induced diabetic mice demonstrated substantial reductions in blood glucose levels after administration of a related compound .
- Anticancer Evaluation : Compounds structurally related to N-(4-{(2H-1,3-Benzodioxol-5-yl)methylamino}phenyl)acetamide have shown promising results in inhibiting tumor growth in xenograft models, highlighting their potential as anticancer agents .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations on the Benzodioxole Core
N-(1,3-Benzodioxol-5-yl)-2-[(4-bromophenyl)methyl-methylamino]acetamide (CAS 749880-33-9)
- Structure : Replaces the benzodioxolylmethyl group with a 4-bromophenylmethyl moiety.
- Pharmacologically, bromine may improve binding to halogen-bonding domains in target proteins .
- Synthesis : Similar acetamide coupling methods but requires brominated intermediates.
N-[4-({[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methyl}sulfamoyl)phenyl]acetamide (CAS 339016-84-1)
- Structure : Incorporates a sulfamoyl linker and an isoxazole ring substituted with 4-methoxyphenyl.
- The isoxazole ring may confer anti-inflammatory activity, diverging from the benzodioxole’s neuroprotective role .
Acetamide, N-[4-[[1,3-benzodioxol-5-yl(2-thienylmethyl)amino]sulfonyl]phenyl] (CAS 1024523-13-4)
- Structure : Combines benzodioxole with a thienylmethyl group and sulfonyl bridge.
- The sulfonyl group improves metabolic stability but may reduce oral bioavailability .
Heterocyclic Modifications
N-(4-(1-(4-Fluorobenzyl)-5-(methylsulfonyl)-1H-benzo[d]imidazol-2-yl)phenyl)acetamide (Compound 36)
- Structure : Replaces benzodioxole with a benzimidazole core bearing fluorobenzyl and methylsulfonyl groups.
- Impact: The benzimidazole moiety is a known pharmacophore in anticancer agents. Fluorine enhances lipophilicity and bioavailability, while methylsulfonyl may improve solubility and target specificity (e.g., kinase inhibition) .
N-(1,3-Benzodioxol-5-yl)-2-{[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide (CAS 866341-01-7)
Pharmacological and Physicochemical Comparisons
*Yields estimated from analogous syntheses in .
†Based on brominated analog synthesis in .
Spectral and Analytical Data
- Parent Compound : Expected ¹H NMR signals include a singlet for the methylenedioxy group (δ 5.9–6.0 ppm), acetamide methyl (δ 2.1 ppm), and aromatic protons (δ 6.8–7.4 ppm). HRMS would confirm the molecular ion at m/z 310.13 .
- CAS 749880-33-9 : Distinct ¹H NMR signals for the bromophenyl group (δ 7.3–7.6 ppm) and absence of benzodioxole protons .
- Compound 36 () : Characteristic benzimidazole protons (δ 7.5–8.2 ppm) and methylsulfonyl singlet (δ 3.1 ppm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
